molecular formula C10H14N6O4 B1204534 2,6-Diaminopurine arabinoside CAS No. 19768-89-9

2,6-Diaminopurine arabinoside

Cat. No.: B1204534
CAS No.: 19768-89-9
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-FJFJXFQQSA-N
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Description

2,6-Diaminopurine arabinoside is a nucleoside analog that plays a crucial role in various biological processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study nucleic acid interactions and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaminopurine arabinoside typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a purine base. This reaction is usually carried out in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside analog.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale glycosylation reactions followed by efficient purification processes. The use of automated synthesis and purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminopurine arabinoside undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the purine base.

    Substitution: The amino groups on the purine base can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

2,6-Diaminopurine arabinoside has numerous applications in scientific research:

    Chemistry: Used as a model compound to study nucleoside chemistry and reactivity.

    Biology: Employed in the study of DNA and RNA interactions, replication, and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of nucleoside-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal nucleic acid functions, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.

    2-Aminopurine: A purine analog used in mutagenesis studies.

Uniqueness

2,6-Diaminopurine arabinoside is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and reactivity compared to other nucleoside analogs.

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941537
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19768-89-9, 34079-68-0
Record name 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sra-DAP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34079-68-0
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